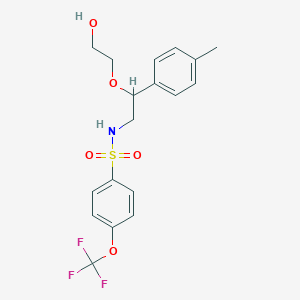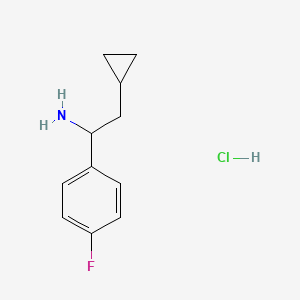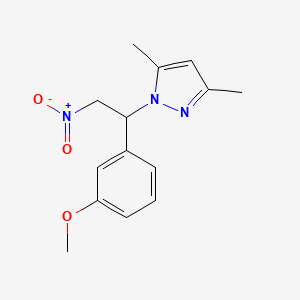
1-(1-(3-methoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1-(3-methoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a methoxyphenyl group and a nitroethyl group attached to the pyrazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors under specific conditions .
Scientific Research Applications
Tautomerism and Structural Analysis
The study of NH-pyrazoles, including compounds with methoxyphenyl groups, reveals insights into tautomerism and structural characteristics. X-ray crystallography and NMR spectroscopy have been utilized to determine structures and tautomeric behaviors in solution and solid states, indicating the relevance of such compounds in the study of molecular conformation and hydrogen bonding patterns (Cornago et al., 2009).
Supramolecular Materials
Research into 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles has shown their ability to form different hydrogen-bonded structures, which vary according to the substitution at the para position of the phenyl ring. This demonstrates their potential in the development of supramolecular materials, which could have applications ranging from nanotechnology to materials science (Moyano et al., 2021).
Molecular Geometry and Vibrational Frequencies
The synthesis and characterization of pyrazole compounds, including detailed analyses using IR, NMR, and X-ray diffraction methods, contribute to understanding their molecular geometry and vibrational frequencies. Such studies are fundamental for the design and development of new materials with tailored properties (Evecen et al., 2016).
Anion-Directed Organized Assemblies
Investigations into protonated pyrazole-based ionic salts have shown the ability to form organized assemblies directed by anions. These findings highlight the potential of such compounds in the creation of ordered molecular structures, which could be leveraged in catalysis, sensor design, or as building blocks for larger supramolecular assemblies (Zheng et al., 2013).
Antibacterial and DNA Photocleavage Study
Research into 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles has demonstrated antibacterial potential and DNA photocleavage ability. This suggests the relevance of pyrazole derivatives in medicinal chemistry, particularly in developing new antibacterial agents and exploring novel mechanisms for DNA interaction (Sharma et al., 2020).
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-7-11(2)17(15-10)14(9-16(18)19)12-5-4-6-13(8-12)20-3/h4-8,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTIOMDSWSUILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

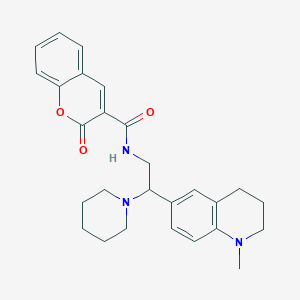
![1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone](/img/structure/B2670335.png)
![5-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2670336.png)
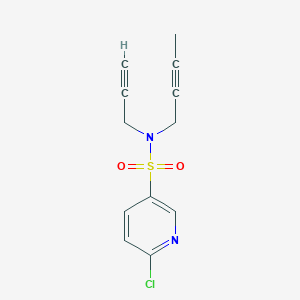
![rac-(1R,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2670338.png)
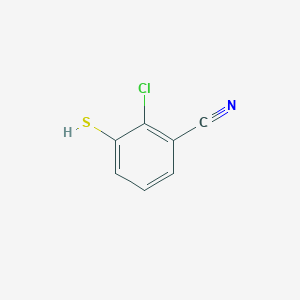


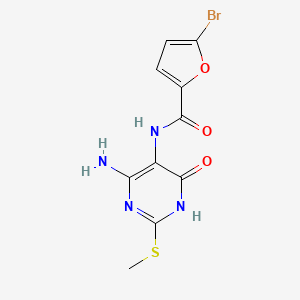

![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2670346.png)

